Methyl 2-(1-cyclopropylsulfonyl-3-oxopiperazin-2-yl)acetate
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Overview
Description
Methyl 2-(1-cyclopropylsulfonyl-3-oxopiperazin-2-yl)acetate is an organic compound that has garnered attention in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a cyclopropylsulfonyl group attached to a piperazine ring, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-cyclopropylsulfonyl-3-oxopiperazin-2-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation of the piperazine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the resulting compound with methyl chloroacetate under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-cyclopropylsulfonyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium azide, alkyl halides, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 2-(1-cyclopropylsulfonyl-3-oxopiperazin-2-yl)acetate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-cyclopropylsulfonyl-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The cyclopropylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The piperazine ring can also interact with various receptors, leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-oxopiperazin-1-yl)acetate
- Methyl (3-oxopiperazin-2-yl)acetate
- Methyl 2-(1,2-benzisoxazol-3-yl)acetate
Uniqueness
Methyl 2-(1-cyclopropylsulfonyl-3-oxopiperazin-2-yl)acetate is unique due to the presence of the cyclopropylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(1-cyclopropylsulfonyl-3-oxopiperazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S/c1-17-9(13)6-8-10(14)11-4-5-12(8)18(15,16)7-2-3-7/h7-8H,2-6H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVQPRCBLGUNAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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